(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid
Overview
Description
(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid typically involves the use of tert-butyl esters. One efficient method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production, reducing waste and improving yield.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Substitution: Formaldehyde and primary or secondary amines in the presence of acidic protons.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Scientific Research Applications
(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound with a tert-butoxycarbonyl group, used in similar protective roles.
tert-Butyl-N-methylcarbamate: Similar in structure and used in organic synthesis.
Uniqueness
(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid is unique due to its chiral centers and the presence of two carboxylic acid groups, which provide additional sites for chemical modification. This makes it a versatile intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-,8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACTVXMKHNDVTL-OCAPTIKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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